Tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate)
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Overview
Description
Tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate) is an organophosphorus compound characterized by the presence of a fluorinated pentane backbone and two phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate) typically involves the reaction of a fluorinated pentane derivative with a phosphonate ester. One common method includes the use of tetraethyl methylenediphosphonate and a fluorinated alkyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate) has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological systems.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate) involves its interaction with molecular targets such as enzymes and receptors. The fluorinated backbone enhances its binding affinity and specificity, while the phosphonate groups can participate in various biochemical pathways. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl (1,5-bis(bis(2-hydroxypropyl)amino)pentane-1,5-diyl)bis(phosphonate)
- Tetraethyl (1,4-phenylenebis(ethyne-2,1-diyl))bis(phosphonate)
Uniqueness
Tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate) is unique due to the presence of a fluorinated pentane backbone, which imparts distinct chemical and physical properties. This fluorination enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,1-bis(diethoxyphosphoryl)-1-fluoropentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29FO6P2/c1-6-11-12-13(14,21(15,17-7-2)18-8-3)22(16,19-9-4)20-10-5/h6-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXYFPXRKUDQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(F)(P(=O)(OCC)OCC)P(=O)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29FO6P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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